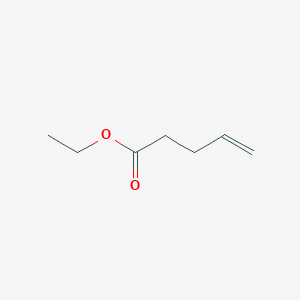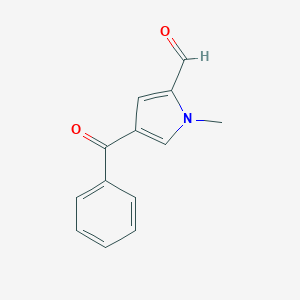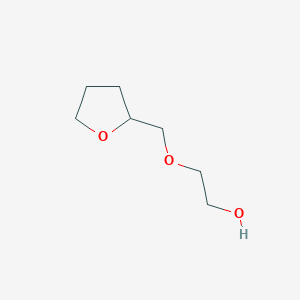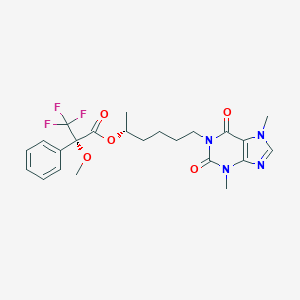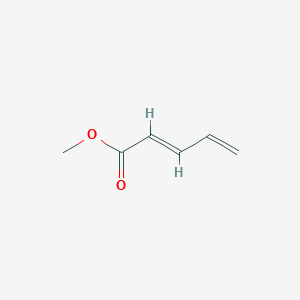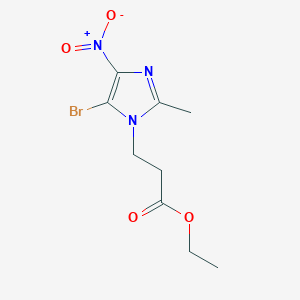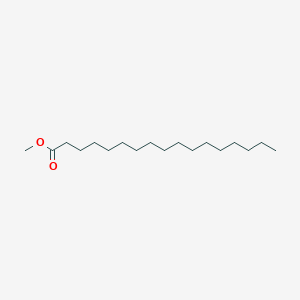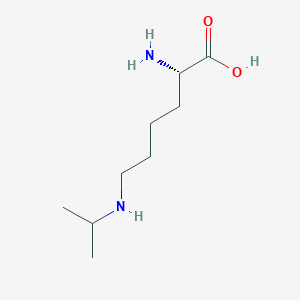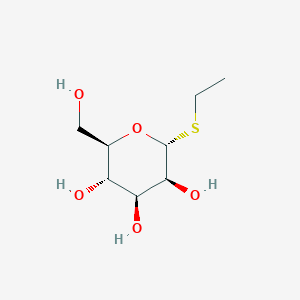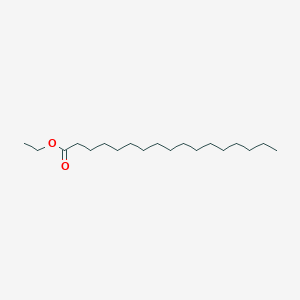![molecular formula C16H18O2 B153880 [1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) CAS No. 129126-64-3](/img/structure/B153880.png)
[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) is an organic compound belonging to the class of biphenyls Biphenyls are characterized by two benzene rings connected by a single carbon-carbon bond This specific compound features hydroxyl groups at the 2 and 4 positions and ethyl groups at the 3 and 3 positions on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of Ethyl Groups: The ethyl groups can be added via Friedel-Crafts alkylation, where ethyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Continuous flow reactors and advanced catalytic systems are often employed to ensure consistent product quality.
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydroxy biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Biphenyl: The parent compound without hydroxyl or ethyl groups.
2,4-Dihydroxybiphenyl: Similar structure but without ethyl groups.
3,3-Diethylbiphenyl: Similar structure but without hydroxyl groups.
Uniqueness: [1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) is unique due to the presence of both hydroxyl and ethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile chemical reactivity and interactions with biological systems, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-ethyl-6-(3-ethyl-4-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-3-11-6-5-7-14(16(11)18)13-8-9-15(17)12(4-2)10-13/h5-10,17-18H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVPFWOHUILZSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
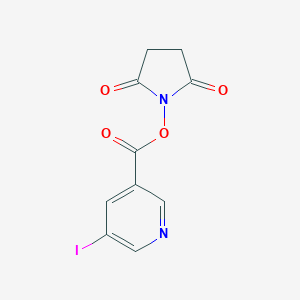
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)
